molecular formula C4H5BrN4O B8258354 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide

Cat. No.: B8258354
M. Wt: 205.01 g/mol
InChI Key: ISGNVQUUGUESJZ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide typically involves the reaction of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the amide group.

    3-Amino-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom.

    5-Bromo-1H-pyrazole-4-carboxylic acid amide: Lacks the amino group.

Uniqueness

What sets 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid amide apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both amino and bromine groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-amino-5-bromo-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-2-1(4(7)10)3(6)9-8-2/h(H2,7,10)(H3,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGNVQUUGUESJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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